Bis(dimethylamino)methylphenylsilane

Polymer Chemistry Kinetics Polycondensation

Bis(dimethylamino)methylphenylsilane (CAS 33567-83-8) is an organoaminosilane with the molecular formula C₁₁H₂₀N₂Si and a molecular weight of 208.37 g/mol. It features a silicon atom bonded to a phenyl group, a methyl group, and two dimethylamino (-NMe₂) leaving groups.

Molecular Formula C11H20N2Si
Molecular Weight 208.37 g/mol
CAS No. 33567-83-8
Cat. No. B1593068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(dimethylamino)methylphenylsilane
CAS33567-83-8
Molecular FormulaC11H20N2Si
Molecular Weight208.37 g/mol
Structural Identifiers
SMILESCN(C)[Si](CC1=CC=CC=C1)N(C)C
InChIInChI=1S/C11H20N2Si/c1-12(2)14(5,13(3)4)11-9-7-6-8-10-11/h6-10H,1-5H3
InChIKeyUHUXMLUEOXGFNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(dimethylamino)methylphenylsilane (CAS 33567-83-8): A Key Aminosilane Intermediate for Controlled Polymer Synthesis


Bis(dimethylamino)methylphenylsilane (CAS 33567-83-8) is an organoaminosilane with the molecular formula C₁₁H₂₀N₂Si and a molecular weight of 208.37 g/mol . It features a silicon atom bonded to a phenyl group, a methyl group, and two dimethylamino (-NMe₂) leaving groups . This structure classifies it as an AA-type monomer for condensation polymerization, where the dimethylamino groups are readily displaced by nucleophiles such as silanols [1]. The compound is primarily utilized as a key intermediate in the synthesis of polysiloxanes and other silicon-containing polymers via step-growth condensation mechanisms, enabling the formation of materials with specific thermal and mechanical properties [2].

Why Bis(dimethylamino)methylphenylsilane (CAS 33567-83-8) Cannot Be Arbitrarily Substituted in Polymer Synthesis


The direct substitution of Bis(dimethylamino)methylphenylsilane with other bis(dimethylamino)silane monomers (e.g., with dimethyl, diphenyl, or other alkyl/aryl groups on silicon) is not feasible without fundamentally altering the polymerization kinetics and final polymer properties. Studies demonstrate that the nature of the substituent on the silicon atom dictates the reaction rate constant (k₂) in polycondensation reactions with silanediols [1]. For instance, a series of para- and meta-substituted phenylmethylbis(dimethylamino)silanes exhibited rate constants ranging from 2.50 × 10⁻⁵ to 6.67 × 10⁻⁵ L/mol·sec, directly correlating with the electron-donating or withdrawing nature of the substituent (ρ = 0.391) [1]. Furthermore, the silicon substituents in the resulting polymer backbone dictate critical thermal properties; replacing a Si-CH₃ group with a Si-C₆H₅ group, as is the case when using this compound versus an alkyl analog, systematically increases the glass transition temperature (Tg) and thermal stability of the final polysiloxane [2]. Therefore, the choice of monomer is a critical design parameter for achieving targeted material performance.

Quantitative Performance Differentiation: Bis(dimethylamino)methylphenylsilane (CAS 33567-83-8) vs. Analogs


Polymerization Kinetics: Substituent-Dependent Rate Constants

The polymerization rate of bis(dimethylamino)silanes with silanediols is highly sensitive to the substituent on the silicon atom. In a systematic study of substituted phenylmethylbis(dimethylamino)silanes polymerized with 1,4-bis(hydroxydimethylsilyl)benzene in THF at 30°C, the second-order rate constant (k₂) for the unsubstituted phenyl compound (representing Bis(dimethylamino)methylphenylsilane) was reported as 4.45 × 10⁻⁵ L/mol·sec [1]. This value serves as a baseline for understanding how structural modifications impact reactivity. The study found that electron-withdrawing groups (e.g., p-CF₃, k₂ = 5.25 × 10⁻⁵ L/mol·sec) increased the rate, while electron-donating groups (e.g., p-OCH₃, k₂ = 2.50 × 10⁻⁵ L/mol·sec) decreased it, with a reaction constant (ρ) of 0.391 [1]. This quantifies how substituting the monomer's aryl group alters reaction speed, which is critical for process control and achieving desired molecular weights.

Polymer Chemistry Kinetics Polycondensation

Tunable Polymer Properties: Substituent Effect on Polymerization Rate via Hammett Correlation

A quantitative structure-activity relationship (QSAR) exists for this class of silanes, providing a predictive framework for monomer selection. The logarithms of the polymerization rate constants (k₂) for a series of para- and meta-substituted phenylmethylbis(dimethylamino)silanes show a linear correlation with the Hammett σ constants for the substituents, yielding a reaction constant (ρ) of +0.391 [1]. The positive ρ value indicates that the reaction rate increases with electron-withdrawing substituents, which stabilize the developing negative charge in the transition state. The unsubstituted phenyl compound (σ = 0.00) provides a defined, intermediate reactivity benchmark [1].

Polymer Chemistry Hammett Equation Structure-Activity Relationship

Thermal Property Engineering: Impact of Silicon Substituent on Polymer Tg and Stability

The silicon substituent in the bis(dimethylamino)silane monomer directly determines the thermal properties of the resulting poly(arylensiloxane) polymer. Research comparing polymers synthesized from different bis(dimethylaminosilanes) with 1,4-bis(hydroxydimethylsilyl)benzene established that replacing a silicon-methyl (Si-CH₃) group with a silicon-phenyl (Si-C₆H₅) group increases the glass transition temperature (Tg) and enhances the overall thermal stability of the polymer [1]. This is a class-level inference supported by the thermal characterization of polymers derived from monomers including bis(dimethylamino)methylphenylsilane, bis(dimethylamino)dimethylsilane, and bis(dimethylamino)diphenylsilane [1].

Polymer Science Thermal Analysis Polysiloxane

Established Methodology: Defined Polycondensation Route to Polymethylphenylsiloxane

The condensation of dihydroxymethylphenylsilane with bis(dimethylamino)methylphenylsilane has been specifically validated as a viable route for synthesizing polymethylphenylsiloxane [1]. This specific reaction represents the first detailed and systematic description of this particular polycondensation method, establishing it as a known alternative to traditional disilanol or disilanol-dichlorosilane condensation routes [1].

Polymer Synthesis Methodology Polysiloxane

Optimal Application Scenarios for Bis(dimethylamino)methylphenylsilane (CAS 33567-83-8) Based on Differential Evidence


Synthesis of Tailored Polysiloxanes with Precisely Controlled Molecular Weight

Based on its well-characterized second-order polymerization kinetics (k₂ = 4.45 × 10⁻⁵ L/mol·sec for the unsubstituted phenyl analog), this compound is ideal for step-growth polymerizations where controlling the degree of polymerization and molecular weight distribution is paramount [1]. The known rate constant allows for predictable reaction times and stoichiometric control to achieve target molecular weights.

Production of Heat-Resistant Silicone Elastomers and Coatings

Leveraging the established structure-property relationship where Si-C₆H₅ groups increase Tg and thermal stability compared to Si-CH₃ groups, this monomer is a key building block for polysiloxanes intended for high-temperature environments [2]. Its use in the polycondensation route to polymethylphenylsiloxane is a direct path to materials with enhanced thermal performance [2].

Rational Design of Copolymers via Hammett-Tuned Reactivity Ratios

The Hammett correlation (ρ = +0.391) provides a quantitative framework for designing copolymers with specific sequence distributions or gradients [1]. By blending this compound (σ = 0.00) with substituted analogs (e.g., p-CF₃ or p-OCH₃), researchers can engineer a reactivity ratio that dictates how monomers incorporate into a growing polymer chain, enabling the creation of advanced materials with tailored microstructures [1].

Academic and Industrial Research in Poly(arylenesiloxane) Development

This compound is a preferred reagent for academic and industrial laboratories focused on developing new poly(arylenesiloxane) materials, given that it was part of the first systematic and detailed description of this class of polycondensation [2]. Using this well-documented monomer allows for a direct comparison to a body of established literature on thermal properties and polymerization behavior, providing a reliable benchmark for new research.

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